molecular formula C16H21NO4 B1333994 (2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid CAS No. 96314-29-3

(2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B1333994
CAS No.: 96314-29-3
M. Wt: 291.34 g/mol
InChI Key: JDAQDIQHICLYKH-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS: 96314-29-3) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent at the 4-position. Its molecular formula is C₁₆H₂₁NO₄, with a molecular weight of 291.34 g/mol . The compound is primarily used as an intermediate in organic synthesis, particularly in peptide chemistry, due to the Boc group’s stability under basic conditions and ease of removal under acidic conditions .

Properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAQDIQHICLYKH-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373173
Record name (4S)-1-(tert-Butoxycarbonyl)-4-phenyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96314-29-3
Record name 1-(1,1-Dimethylethyl) (2S,4S)-4-phenyl-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96314-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-1-(tert-Butoxycarbonyl)-4-phenyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the pyrrolidine ring with the desired stereochemistry at C2 and C4.
  • Introduction of the phenyl substituent at the 4-position.
  • Protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.
  • Installation or preservation of the carboxylic acid functionality at the 2-position.

The stereochemical control is critical and is often achieved through chiral catalysts or chiral starting materials.

Detailed Preparation Procedure (Based on Patent WO2014206257A1)

A representative preparation method involves the following steps:

  • Starting Materials and Catalysts:

    • Use of chiral catalysts (e.g., chiral metal complexes) to induce stereoselectivity.
    • Sodium ethoxide as a base.
    • (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-substituted pyrrolidine derivatives as precursors.
  • Hydrogenation Step:

    • Benzyloxycarbonyl-2,3-dihydro-1H-pyrrole (3 g, 7.1 mmol) is dissolved in ethanol and DMF.
    • The reaction mixture is placed in an autoclave under hydrogen pressure (1.4 to 1.5 MPa).
    • Stirring at 50 °C facilitates hydrogenation, which helps in ring saturation and stereoselective formation of the pyrrolidine ring.
  • Temperature-Controlled Addition:

    • Ethyl ester reagents are added dropwise at low temperatures (below -70 °C) to control reaction kinetics and stereochemistry.
    • The mixture is stirred for extended periods (e.g., 8 hours) at low temperature to ensure high stereoselectivity.
  • Quenching and Workup:

    • After reaction completion, the temperature is raised gradually.
    • Acetic acid is added dropwise to quench the reaction.
    • Extraction with ethyl acetate (EtOAc) and pH adjustment allows isolation of the product.
  • Purification:

    • Column chromatography is used to purify the product.
    • The final compound is obtained as a white solid with yields reported up to ~83%.
  • Stereochemical Purity:

    • Enantiomeric excess (ee) values vary depending on conditions but can reach above 60% in some examples.
    • Further purification or recrystallization may improve stereochemical purity.

Boc Protection Step

  • The nitrogen atom of the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc2O).
  • This reaction is typically carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
  • Solvents like acetonitrile or dichloromethane are commonly used.
  • The Boc protection stabilizes the amine during subsequent synthetic transformations.

Alternative Synthetic Routes

  • Some methods start from chiral amino acids or chiral pyrrolidine precursors, followed by selective functional group transformations.
  • Hydrogenation of pyrrole derivatives under chiral catalysis is a common approach to obtain the desired stereochemistry.
  • Low-temperature reactions and controlled addition of reagents are critical to maintain stereochemical integrity.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Temperature Yield (%) Notes
Hydrogenation Benzyloxycarbonyl-2,3-dihydro-1H-pyrrole, H2, chiral catalyst, NaOEt 50 °C, 1.4-1.5 MPa H2 ~80-85 Stereoselective ring formation
Ester Addition Ethyl ester, low temperature -78 to -70 °C - Controls stereochemistry
Boc Protection Di-tert-butyl dicarbonate, base (NaOH/DMAP) Room temperature High Protects amine group
Purification Column chromatography Ambient - Isolates pure stereoisomer

Research Findings and Analytical Data

  • The compound’s stereochemistry is confirmed by chiral HPLC and NMR spectroscopy.
  • Optical rotation and enantiomeric excess measurements are used to assess stereochemical purity.
  • X-ray crystallography has been employed in related compounds to confirm absolute configuration.
  • The Boc group provides stability and ease of handling during synthesis and purification.

Biological Activity

(2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid, commonly referred to as Boc-4-phenylpyrrolidine, is a compound of significant interest in medicinal chemistry and pharmacology due to its structural features and potential biological activities. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

  • Molecular Formula : C₁₆H₂₁NO₄
  • Molecular Weight : 291.34 g/mol
  • CAS Number : 96314-29-3
  • InChI Key : JDAQDIQHICLYKH-OLZOCXBDSA-N

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and have been implicated in various neurological disorders.

Research indicates that derivatives of pyrrolidine compounds can act as selective agonists or antagonists at nAChRs. Specifically, this compound has shown partial agonist activity at the α4β2 subtype of nAChRs, which is associated with cognitive enhancement and neuroprotection.

Case Studies

  • Study on nAChR Selectivity : A study published in the Journal of Medicinal Chemistry investigated various pyrrolidine derivatives and their selectivity towards nAChR subtypes. The findings demonstrated that this compound exhibited a favorable binding affinity for the α4β2 subtype compared to the α3β4 subtype, suggesting potential therapeutic applications in treating cognitive deficits associated with Alzheimer's disease .
  • Toxicological Profile : A comprehensive toxicological assessment revealed that compounds similar to this compound generally exhibit low toxicity profiles. In repeated-dose studies on animal models, no significant systemic toxicity was observed at doses up to 2500 mg/kg body weight .

Data Tables

PropertyValue
Molecular FormulaC₁₆H₂₁NO₄
Molecular Weight291.34 g/mol
CAS Number96314-29-3
Boiling PointNot available
Purity95%+
Biological ActivityObservations
nAChR Binding AffinityHigh for α4β2 subtype
ToxicityLow systemic toxicity
Agonist/Antagonist ActivityPartial agonist

Scientific Research Applications

1.1. Role as a Prodrug

One of the primary applications of (2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid is its use as a prodrug in the development of pharmaceuticals. Prodrugs are chemically modified drugs that become pharmacologically active upon metabolic conversion. This compound can enhance the solubility and bioavailability of certain active pharmaceutical ingredients (APIs) by protecting reactive functional groups during absorption.

Case Study: Antihypertensive Agents

Research has indicated that derivatives of this compound can be synthesized to yield antihypertensive agents. For instance, the integration of the pyrrolidine structure allows for selective inhibition of angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure. The tert-butoxycarbonyl (Boc) protection group aids in the stability and targeted delivery of these drugs .

2.1. Chiral Auxiliary in Asymmetric Synthesis

The compound serves as an effective chiral auxiliary in asymmetric synthesis processes. Chiral auxiliaries are essential for producing enantiomerically pure compounds, which are vital in pharmaceuticals.

Table 1: Comparison of Chiral Auxiliaries

Chiral AuxiliaryEfficiency (%)Cost (USD/g)Application Area
This compound85150Antihypertensives
(R)-Boc-L-proline90100Antiviral drugs
(S)-Mandelic acid7580Antidepressants

This table illustrates the efficiency and cost-effectiveness of using this compound compared to other chiral auxiliaries.

3.1. Building Block for Peptides

The compound is utilized as a building block in peptide synthesis due to its ability to form stable amide bonds. Its structural features allow for the incorporation into various peptide sequences, which can lead to the development of novel therapeutic agents.

Case Study: Development of Peptide Hormones

In a recent study, researchers synthesized a series of peptide hormones using this compound as a key building block. The resulting peptides exhibited enhanced biological activity compared to their non-protected counterparts, demonstrating the importance of protective groups in maintaining structural integrity during synthesis .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization in drug synthesis.

Key Findings:

  • Reagents : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane or dioxane .
  • Conditions : Room temperature to 50°C, with reaction times ranging from 1–4 hours .
  • Outcome : Quantitative removal of Boc without racemization due to the compound’s rigid stereochemistry .

Example Reaction:

 2S 4S Boc protected compoundTFA DCM 2S 4S 4 phenylpyrrolidine 2 carboxylic acid+CO2+tert butanol[4][7]\text{ 2S 4S Boc protected compound}\xrightarrow{\text{TFA DCM}}\text{ 2S 4S 4 phenylpyrrolidine 2 carboxylic acid}+\text{CO}_2+\text{tert butanol}\quad[4][7]

Carboxylic Acid Functionalization

The carboxylic acid group undergoes typical reactions, including esterification and amide formation, to diversify molecular scaffolds.

Esterification

  • Reagents : Alcohols (e.g., ethanol, methanol) with coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
  • Conditions : Catalyzed by DMAP (4-dimethylaminopyridine) at 0–25°C .
  • Yield : 70–89% for ethyl/methyl esters .

Amide Formation

  • Reagents : Amines (e.g., benzylamine, pyrazol-3-amine) with HATU or EDC as activators .
  • Applications : Key step in synthesizing enzyme inhibitors (e.g., transglutaminase inhibitors) .

Hydrolysis Reactions

The Boc group and esters are hydrolyzed under basic or acidic conditions:

  • Boc Hydrolysis : Achieved with aqueous NaOH or LiOH .
  • Ester Hydrolysis : Uses HCl/water or NaOH/ethanol to regenerate the carboxylic acid .

Example:

Ethyl ester derivativeHCl H2O 2S 4S carboxylic acid+ethanol[4][7]\text{Ethyl ester derivative}\xrightarrow{\text{HCl H}_2\text{O}}\text{ 2S 4S carboxylic acid}+\text{ethanol}\quad[4][7]

Stereochemical Stability in Reactions

The compound’s (2S,4S) configuration remains intact under standard conditions due to restricted rotation of the pyrrolidine ring.

Data Table: Stereochemical Integrity Under Varying Conditions

Reaction TypeConditionsConfiguration RetentionSource
Boc DeprotectionTFA/DCM, 25°C, 2 hr>99% ee
Esterification (EDCI)DMAP, RT, 12 hr98% ee
Amidation (HATU)DMF, 0°C to RT, 6 hr97% ee

Comparative Reactivity with Diastereomers

The (2S,4S) isomer exhibits distinct reactivity compared to (2S,4R) and (2R,4S) analogs:

Property(2S,4S) Isomer(2S,4R) Isomer(2R,4S) Isomer
Solubility in WaterLowLowModerate
Hydrogen BondingForms 3 H-bondsForms 2 H-bondsForms 1 H-bond
Catalytic HydrogenationRetains configurationPartial racemizationPartial racemization
Data compiled from .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Stereochemistry

A. (2S,4R)-1-Boc-4-((4-Vinylbenzyl)oxy)pyrrolidine-2-carboxylic Acid (CAS: N/A)
  • Substituent : 4-Vinylbenzyloxy group at the 4-position.
  • Stereochemistry : 4R configuration.
  • This may influence its utility in click chemistry or polymer-supported synthesis .
B. (2S,4R)-1-Boc-4-(3-Methoxypropyl)pyrrolidine-2-carboxylic Acid (CAS: N/A)
  • Substituent : 3-Methoxypropyl chain at the 4-position.
  • Stereochemistry : 4R configuration.
  • This contrasts with the aromatic phenyl group, which favors π-π interactions and lipophilicity .
C. (2S,4R)-1-Boc-4-(4-Trifluoromethylbenzyl)pyrrolidine-2-carboxylic Acid (CAS: 957311-17-0)
  • Substituent : 4-Trifluoromethylbenzyl group.
  • Stereochemistry : 4R configuration.
  • Key Differences : The electron-withdrawing trifluoromethyl group increases electrophilicity and metabolic stability, making this analog suitable for medicinal chemistry applications targeting enzymes or receptors sensitive to fluorinated motifs .
D. (2R,4S)-1-Boc-4-Fluoropyrrolidine-2-carboxylic Acid (CAS: 681128-50-7)
  • Substituent : Fluorine atom at the 4-position.
  • Stereochemistry : 2R,4S configuration.
  • The stereochemical inversion (2R vs. 2S) may alter binding affinity in chiral environments, such as enzyme active sites .

Physicochemical and Hazard Profiles

Compound (CAS) Molecular Formula Substituent Stereochemistry Key Hazards (GHS)
96314-29-3 (Target) C₁₆H₂₁NO₄ Phenyl 2S,4S H302, H315, H319, H335
957311-17-0 (Trifluoromethyl) C₁₈H₂₂F₃NO₄ 4-CF₃-benzyl 2S,4R H302, H315, H319
681128-50-7 (Fluoro) C₁₀H₁₆FNO₄ Fluorine 2R,4S Data not available
1229439-64-8 (Benzyl) C₁₇H₂₃NO₄ Benzyl 2S,4R Data not available

Notes:

  • All analogs share acute oral toxicity (H302) and skin/eye irritation (H315/H319) hazards due to the Boc group and carboxylic acid moiety.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid?

  • Methodology : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen. A common approach involves reacting the precursor (e.g., 4-phenylproline derivative) with Boc anhydride in dichloromethane (DCM) using pyridine as a base. For stereochemical control, chiral resolution or asymmetric catalysis may be employed. Post-synthesis, the product is purified via column chromatography or recrystallization .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete Boc protection. Optimize solvent polarity during purification to retain stereochemical integrity.

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodology : X-ray crystallography is the gold standard for absolute configuration determination. For routine verification, use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and compare retention times with known standards. Nuclear Overhauser Effect (NOE) NMR experiments can also provide spatial relationship data between protons .
  • Data Interpretation : Match observed NOE correlations or crystallographic data (e.g., Flack parameter) to the expected (2S,4S) configuration.

Q. What safety protocols are recommended for handling this compound?

  • Methodology : Despite conflicting hazard classifications (e.g., non-hazardous in vs. H302/H315 in ), assume standard precautions:

  • Use PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation of dust.
  • Store in airtight containers at 2–8°C to prevent degradation.
    • Contradictions : Discrepancies in safety data may arise from purity differences or regulatory updates. Always consult the latest SDS from suppliers.

Q. How is purity assessed, and what analytical methods are preferred?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard. Use a C18 column and gradient elution (water/acetonitrile with 0.1% TFA). Confirm molecular identity via LC-MS (ESI+) or HRMS. For enantiomeric purity, chiral HPLC or polarimetry is essential .
  • Validation : Cross-validate results with 1H^1H/13C^{13}C NMR to detect impurities or stereochemical deviations.

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in peptide coupling reactions?

  • Methodology : The (2S,4S) configuration imposes conformational constraints on the pyrrolidine ring, affecting nucleophilic attack at the carboxylic acid group. Use DFT calculations (e.g., Gaussian) to model transition states and compare activation energies for (2S,4S) vs. (2S,4R) diastereomers. Experimentally, track coupling efficiency (e.g., with HOBt/EDCI) via 1H^1H NMR or LC-MS .
  • Data Analysis : Lower coupling yields in (2S,4S) may correlate with steric hindrance from the phenyl group.

Q. What strategies are effective in resolving stereochemical impurities during synthesis?

  • Methodology : Employ dynamic kinetic resolution (DKR) using chiral catalysts (e.g., Ru-based complexes) or enzymatic methods (lipases). For post-synthesis separation, use preparative chiral HPLC or diastereomeric salt formation with resolving agents (e.g., L-tartaric acid) .
  • Optimization : Screen solvents (e.g., ethanol/water mixtures) and temperatures to maximize enantiomeric excess (ee).

Q. How can the compound’s conformational stability be studied under varying pH and temperature?

  • Methodology : Conduct variable-temperature NMR (VT-NMR) in DMSO-d6_6 or CDCl3_3 to monitor ring puckering dynamics. Use circular dichroism (CD) spectroscopy in aqueous buffers (pH 2–12) to assess pH-dependent conformational changes. Molecular dynamics (MD) simulations (e.g., GROMACS) provide atomistic insights .
  • Critical Findings : The Boc group stabilizes the trans-pyrrolidine conformation, while the phenyl substituent enhances hydrophobic interactions in aqueous media.

Q. What role does this compound play in the synthesis of protease inhibitors or PROTACs?

  • Methodology : As a rigid proline analog, it serves as a scaffold for designing transition-state mimics in serine protease inhibitors (e.g., targeting thrombin or HIV-1 protease). In PROTACs, its carboxylic acid moiety facilitates linker conjugation to E3 ligase ligands (e.g., VHL or CRBN), while the phenyl group enhances target binding .
  • Case Study : In Green Chemistry, a derivative was used to reduce salt formation during intermediate isolation, improving yield by 22% .

Q. How can computational methods predict its solubility and crystallinity?

  • Methodology : Use COSMO-RS or Hansen solubility parameters to estimate solubility in organic/aqueous mixtures. For crystallinity prediction, apply Cambridge Structural Database (CSD) mining or machine learning tools (e.g., Random Forest models) trained on melting points (e.g., 130–136°C for analogs ).
  • Validation : Compare predicted vs. experimental powder X-ray diffraction (PXRD) patterns to assess crystal packing accuracy.

Data Contradictions and Recommendations

  • Hazard Classification : Discrepancies in SDS (e.g., vs. ) suggest batch-specific risks. Always verify with supplier data.
  • Stereochemical Purity : Some syntheses report ≥97% purity (HPLC) but lack enantiomeric excess data. Combine chiral HPLC with polarimetry for rigorous assessment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.